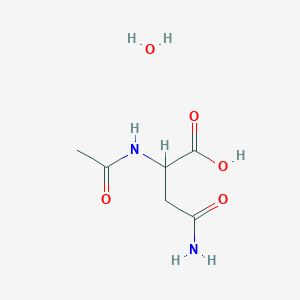![molecular formula C27H20Cl2N2 B11952481 (E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine] CAS No. 63839-06-5](/img/structure/B11952481.png)
(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) is an organic compound with the molecular formula C27H20Cl2N2 It is known for its unique chemical structure, which includes two benzylidene aniline groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) involves its interaction with various molecular targets and pathways. The compound’s imine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, its aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(N-(2-chlorobenzylidene)aniline): Similar structure but with the chlorine substituent in a different position, leading to different chemical and physical properties.
4,4’-Methylenebis(N-(4-bromobenzylidene)aniline): Bromine substituent instead of chlorine, which can affect the compound’s reactivity and applications.
The uniqueness of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63839-06-5 |
|---|---|
Molecular Formula |
C27H20Cl2N2 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-[[4-[(4-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H20Cl2N2/c28-24-9-1-22(2-10-24)18-30-26-13-5-20(6-14-26)17-21-7-15-27(16-8-21)31-19-23-3-11-25(29)12-4-23/h1-16,18-19H,17H2 |
InChI Key |
IZKKTDYBAJIIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl)N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


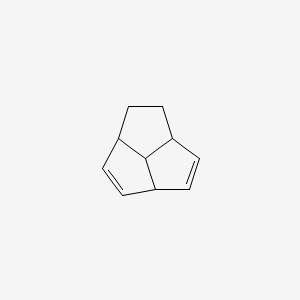
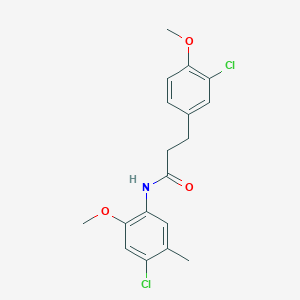
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
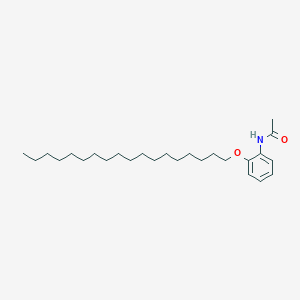
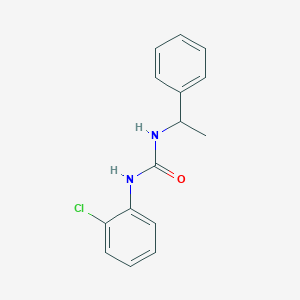

![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)


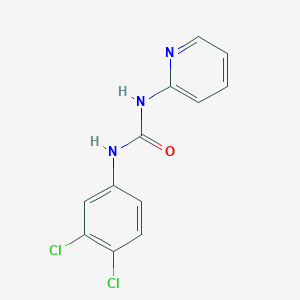
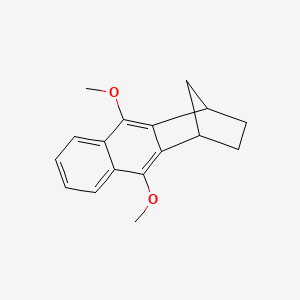

![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)
